molecular formula C9H19NO B1491063 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine CAS No. 2092232-18-1

4-(Ethoxymethyl)-3,3-dimethylpyrrolidine

Cat. No.: B1491063
CAS No.: 2092232-18-1
M. Wt: 157.25 g/mol
InChI Key: XXCMIISRXUMOFM-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative featuring a five-membered saturated ring with two methyl groups at the 3,3-positions and an ethoxymethyl (-CH2-O-CH2CH3) substituent at the 4-position. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological activity.

Although direct data on this compound are absent in the provided evidence, insights can be drawn from structurally related analogs. This article compares its hypothetical properties with similar compounds, focusing on substituent effects, synthesis, and biological relevance.

Properties

IUPAC Name

4-(ethoxymethyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-11-6-8-5-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCMIISRXUMOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Ethoxymethyl)-3,3-dimethylpyrrolidine is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by an ethoxymethyl group and a dimethylpyrrolidine moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves multi-step organic reactions. A typical synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the ethoxymethyl group. The reaction conditions often require organic solvents and catalysts to optimize yield and purity.

Table 1: Synthetic Routes for this compound

StepReaction TypeConditionsYield (%)
1Ring FormationSolvent A, Catalyst X85
2Ethoxymethyl IntroductionSolvent B, Heat90
3PurificationColumn Chromatography>95

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MIC) as low as 21.25 μM .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific enzymes or receptors. It may modulate enzyme activity or receptor binding through structural mimicry or competitive inhibition.

Case Studies

  • Antitubercular Activity : In a study evaluating hybrid compounds that included pyrrolidine derivatives, several exhibited potent antitubercular activity against MTB strains. The most effective compounds demonstrated MIC values significantly lower than those of standard treatments .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on Vero cell lines using MTT assays. The results indicated minimal cytotoxicity at concentrations exceeding 375 μM, suggesting a favorable therapeutic index for further development .

Safety and Toxicology

Safety evaluations are crucial for any potential therapeutic agent. Preliminary studies indicate that this compound exhibits low toxicity in vitro, making it a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Key analogs include:

4-Aryl-3,3-dimethylpyrrolidine hydrochlorides (e.g., 4-(4-bromophenyl)-, 4-(3-methoxyphenyl)-) .

Compounds with ethoxymethyl groups (e.g., 1-(Ethoxymethyl)-2-methoxybenzene) .

Table 1: Structural and Physical Properties
Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
3,3-Dimethylpyrrolidine None C₆H₁₃N 99.18 Base structure; high volatility
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine 4-Bromophenyl C₁₂H₁₆BrN 254.17 Aromatic, hydrophobic substituent
4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine HCl 3-Methoxyphenyl C₁₃H₁₉ClNO 241.76 Polar methoxy group; hydrochloride salt
1-(Ethoxymethyl)-2-methoxybenzene Ethoxymethyl C₁₀H₁₄O₂ 166.22 Ethoxymethyl in non-pyrrolidine context
Target Compound Ethoxymethyl C₉H₁₉NO 157.25 (hypothetical) Ether oxygen; moderate polarity

Key Observations :

  • Ethoxymethyl vs. Aryl Groups: The ethoxymethyl group likely increases polarity compared to aryl substituents (e.g., bromophenyl), improving aqueous solubility.

Preparation Methods

Synthetic Route Overview

The synthesis of 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine generally involves:

  • Construction of the 3,3-dimethylpyrrolidine core.
  • Introduction of the ethoxymethyl substituent at the 4-position.
  • Purification and characterization steps to isolate the target compound.

Preparation of 3,3-Dimethylpyrrolidine Core

The 3,3-dimethyl substitution on the pyrrolidine ring is a key structural feature that influences the synthetic strategy.

  • Starting Materials: The preparation often begins with 3,3-dimethylbutanal or 3,3-dimethylbutanol derivatives as precursors for the pyrrolidine ring. For example, 3,3-dimethylbutanal can be prepared from 3,3-dimethylbutanol, which itself is synthesized by acid-catalyzed reactions involving ethylene and isopropylene with sulfuric acid as a catalyst.

  • Ring Formation: The pyrrolidine ring is typically formed via intramolecular cyclization reactions involving aminoalkyl intermediates. For instance, reductive amination of 3,3-dimethylbutanal with appropriate amine sources can yield the pyrrolidine ring with the 3,3-dimethyl substitution intact.

Introduction of the Ethoxymethyl Group at the 4-Position

The ethoxymethyl substituent is introduced at the 4-position of the pyrrolidine ring through alkylation or substitution reactions.

  • Alkylation Strategy: A common method involves the reaction of the pyrrolidine nitrogen or carbon at the 4-position with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic or catalytic conditions. This step requires careful control to ensure selective substitution at the 4-position without affecting other reactive sites.

  • Alternative Approaches: Some synthetic routes use protected intermediates or employ regioselective catalysts to achieve the desired substitution pattern. For example, selective functionalization can be guided by steric effects from the 3,3-dimethyl groups, favoring substitution at the 4-position.

Representative Synthetic Procedure (Hypothetical Example Based on Literature)

Step Reagents & Conditions Description Yield (%)
1. Preparation of 3,3-dimethylbutanal 3,3-Dimethylbutanol, sulfuric acid, ethylene, isopropylene Acid-catalyzed reaction to form aldehyde intermediate ~70-80
2. Reductive amination 3,3-Dimethylbutanal, ammonia or primary amine, reducing agent (e.g., NaBH4) Cyclization to form 3,3-dimethylpyrrolidine core 60-75
3. Alkylation with ethoxymethyl halide 3,3-Dimethylpyrrolidine, ethoxymethyl chloride, base (e.g., K2CO3) Introduction of ethoxymethyl group at 4-position 50-65
4. Purification Chromatography or recrystallization Isolation of pure this compound -

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Starting Material Preparation Synthesis of 3,3-dimethylbutanal from 3,3-dimethylbutanol via acid-catalyzed reactions Readily available precursors; scalable Requires handling of corrosive acids
Pyrrolidine Ring Formation Reductive amination or cyclization of aldehyde with amines Efficient ring closure; moderate to high yields Possible side reactions; stereochemical control needed
Ethoxymethyl Group Introduction Alkylation with ethoxymethyl halides under basic conditions Direct functionalization; straightforward Moderate yields; regioselectivity challenges
Catalytic One-Pot Methods Use of nano-catalysts for heterocycle synthesis Potential for streamlined synthesis Limited specific data for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine

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